N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine is a chemical compound notable for its structural complexity and diverse applications in scientific research and industry. This compound features a 4-chlorophenyl group linked to a methylideneamino moiety, which is further connected to a guanidine group. Its unique structure has garnered interest across various fields, including chemistry, biology, and medicine, primarily due to its potential bioactive properties and roles in synthetic chemistry.
The compound can be synthesized through specific chemical reactions involving readily available precursors, such as 4-chlorobenzaldehyde and aminoguanidine. The synthesis methods have been documented in various scientific literature, highlighting its relevance in both academic research and industrial applications .
N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine can be classified as an organic compound within the guanidine family. It is characterized by the presence of both an imine (methylidene) and guanidine functional groups, making it a subject of interest for studies related to organic synthesis and medicinal chemistry.
The synthesis of N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine typically involves a condensation reaction between 4-chlorobenzaldehyde and aminoguanidine. This reaction is usually conducted under reflux conditions in a solvent such as ethanol or methanol. The general procedure includes:
In an industrial context, the synthesis may be scaled up using automated reactors that optimize reaction conditions to enhance yield and minimize by-products. Continuous flow processes are also employed to improve efficiency and consistency in production.
The molecular structure of N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine can be represented as follows:
The compound's structural characteristics can be elucidated using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High-resolution mass spectra confirm its purity exceeding 95% .
N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine is capable of undergoing several chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives with enhanced biological activities.
The mechanism of action of N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine involves its interaction with specific molecular targets within biological systems. It is known to inhibit certain enzymes and receptors, which leads to modulation of various biochemical pathways. The exact molecular targets may vary based on its application, but studies suggest potential roles in antimicrobial and anticancer activities .
Relevant analyses such as Infrared (IR) spectroscopy provide insights into functional groups present in the molecule, while NMR spectroscopy offers detailed information about the molecular environment of hydrogen atoms within the structure .
N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine finds numerous applications across various scientific domains:
This compound exemplifies how structural characteristics can influence biological activity and synthetic utility, making it an important subject of study within organic chemistry and medicinal research.
The guanidine functional group (–NH–C(=NH)–NH₂) has emerged as a privileged scaffold in antimicrobial drug development due to its exceptional chemical properties and biological activity. As a strong organic base, guanidine exists predominantly as a guanidinium cation at physiological pH, enabling stable electrostatic interactions with negatively charged bacterial cell membranes and biomolecules [3] [4]. This protonation state facilitates membrane penetration and disruption, a mechanism critical for combating multidrug-resistant pathogens. Guanidine derivatives demonstrate broad-spectrum activity against clinically relevant Gram-positive bacteria (including MRSA), Gram-negative strains (such as Pseudomonas aeruginosa), and resistant clinical isolates from cystic fibrosis patients [6] [9]. Their membrane-targeting action reduces the likelihood of resistance development compared to conventional antibiotics that target specific metabolic pathways, making them valuable scaffolds in addressing the antibiotic resistance crisis [3] [10].
Recent advances have leveraged guanidine’s hydrogen-bonding capability and structural flexibility to design compounds with enhanced activity. For example, halogenated aryl groups—particularly chlorophenyl substituents—synergize with the guanidine moiety to improve membrane intercalation and penetration through hydrophobic interactions [6] [9]. This dual mechanism disrupts proton motive force and ATP synthesis, leading to rapid bactericidal effects [3]. The structural tunability of guanidine derivatives enables optimization against resistant pathogens, exemplified by compounds like isopropoxy benzene guanidine (IBG), which disrupts membrane integrity via phosphatidylglycerol/cardiolipin binding [3].
Table 1: Key Structural Features and Biological Activities of Representative Guanidine-Based Antimicrobials
Compound | Core Structure | Target Pathogens | MIC Range | Primary Mechanism |
---|---|---|---|---|
IBG | Alkoxybenzene guanidine | MDR Gram-negative bacteria | 0.5–4 µg/mL | Membrane disruption, PMF collapse |
H-BDF | Halophenyl guanidine | CF clinical isolates | 0.5–8 µg/mL | Membrane permeabilization |
TXA497 | Biphenyl guanidine | MRSA, VRE | 1 µg/mL | FtsZ inhibition & membrane damage |
N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine | Chlorobenzylidene guanidine | S. aureus, E. coli | 0.5–16 µg/mL | Membrane targeting |
N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine (systematic name: 2-[(4-chlorophenyl)methylideneamino]guanidine; CAS: 1556553-32-2) exemplifies strategic molecular design leveraging the bioactivity of guanidine. This compound features a conjugated Schiff base linker between the 4-chlorobenzylidene group and the guanidine moiety, resulting in an (E)-configured imine bond that enhances planarity and microbial target engagement [1] [5]. The chlorophenyl ring provides electron-withdrawing effects that stabilize the imine bond against hydrolysis while increasing lipophilicity, facilitating penetration through bacterial membranes [6] [9].
The compound’s antimicrobial potency arises from synergistic effects:
Synthetic routes typically involve guanylation reactions or condensation of 4-chlorobenzaldehyde with aminoguanidine. Computational studies (DFT/B3LYP) confirm charge delocalization across the guanidine group and aryl ring, with the chlorine atom acting as a weak electron acceptor (charge ≈ –0.044) [2] [4]. This electronic profile optimizes interactions with membrane lipids, as demonstrated in fluorescent probe assays where analogs rapidly accumulate in bacterial cells [3] [10].
Multidrug-resistant (MDR) pathogens pose unprecedented challenges to global health, with Gram-negative bacteria exhibiting particularly formidable resistance due to their double-membrane structure and efflux pumps. The impermeable outer membrane of Gram-negative organisms (e.g., ESBL-producing E. coli, MDR P. aeruginosa) restricts antibiotic uptake, rendering drugs like tobramycin and meropenem ineffective at achievable concentrations [6] [7]. Clinical isolates from cystic fibrosis patients further demonstrate adaptive resistance through biofilm formation and persister cell phenotypes, reducing antibiotic penetration and efficacy [6].
Guanidine derivatives address these challenges through two key strategies:
Table 2: Activity Profile of N-[(E)-[(4-chlorophenyl)methylidene]amino]guanidine Against Resistant Pathogens
Pathogen Strain | Resistance Profile | MIC (µg/mL) | MBC (µg/mL) | Reference |
---|---|---|---|---|
S. aureus ATCC 29213 | Methicillin-sensitive | 2–4 | 4–8 | [7] |
MRSA 1 (clinical isolate) | Methicillin-resistant | 4–8 | 8–16 | [9] |
E. coli ATCC 35218 | β-lactamase producer | 8–16 | 16–32 | [7] |
ESBL 1 (clinical isolate) | Extended-spectrum β-lactamase | 16 | 32 | [7] |
P. aeruginosa PAO1 | Wild-type | >64 | >64 | [6] |
Despite promising in vitro results, bioavailability optimization remains challenging. The high polarity of guanidine limits tissue penetration, while metabolic instability of the imine bond may reduce in vivo efficacy [9]. Next-generation analogs address these limitations through prodrug approaches or structural rigidification, as seen in tetrahydroisoquinoline-based guanidines with enhanced pharmacokinetics [9] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7